molecular formula C13H8N2O3 B6376212 2-Cyano-5-(3-nitrophenyl)phenol CAS No. 1261968-03-9

2-Cyano-5-(3-nitrophenyl)phenol

Cat. No.: B6376212
CAS No.: 1261968-03-9
M. Wt: 240.21 g/mol
InChI Key: ZIKNIWYVWQEVCX-UHFFFAOYSA-N
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Description

2-Cyano-5-(3-nitrophenyl)phenol is an aromatic compound characterized by the presence of a cyano group (-CN) and a nitrophenyl group (-NO2) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(3-nitrophenyl)phenol typically involves the nitration of a suitable precursor followed by the introduction of the cyano group. One common method is the nitration of 2-cyano-5-phenylphenol using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall productivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(3-nitrophenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

2-Cyano-5-(3-nitrophenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3-nitrophenyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the cyano and nitro groups can influence its reactivity and binding affinity to these targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-5-phenylphenol: Lacks the nitro group, which may result in different chemical and biological properties.

    3-Nitrophenol: Contains the nitro group but lacks the cyano group, leading to different reactivity and applications.

    2-Cyano-4-nitrophenol: A positional isomer with the nitro group in a different location, which can affect its chemical behavior and applications.

Uniqueness

2-Cyano-5-(3-nitrophenyl)phenol is unique due to the specific combination of the cyano and nitro groups on the phenol ring

Properties

IUPAC Name

2-hydroxy-4-(3-nitrophenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(6-9)15(17)18/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKNIWYVWQEVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684777
Record name 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-03-9
Record name 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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